methyl (2S)-aziridine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCVDRJTYFIPIV-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438095 | |
| Record name | Methyl (2S)-aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75154-69-7 | |
| Record name | Methyl (2S)-aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75154-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance As a Chiral Building Block for Nitrogenous Compounds
The primary importance of methyl (2S)-aziridine-2-carboxylate lies in its utility as a chiral synthon. nih.gov Enantiomerically pure compounds are of paramount importance in medicinal chemistry and materials science, and this aziridine (B145994) derivative provides a reliable starting point for their synthesis. nih.govnih.gov Its rigid three-membered ring structure locks the stereochemistry at the C2 carbon, which can be transferred to the final product with high fidelity. scispace.com
This compound serves as a precursor for a variety of nitrogenous molecules, including:
Amino Acids: Both α- and β-amino acids can be synthesized through the regioselective ring-opening of aziridine-2-carboxylates. clockss.orgresearchgate.netrsc.org
Alkaloids: It has been employed in the synthesis of natural products like alkaloids. For instance, it has been used to synthesize (−)-cathinone and has been instrumental in strategies for producing (R)-tamsulosin. nih.gov
Amino Alcohols: The reductive opening of the aziridine ring can lead to the formation of chiral amino alcohols. scispace.comnih.gov
Heterocyclic Systems: The strained aziridine ring can be transformed into larger, more stable heterocyclic rings such as imidazolidines, pyrrolidines, and piperidines. nih.govfrontiersin.org
The table below summarizes some of the key nitrogenous compounds synthesized using this compound as a starting material.
| Compound Class | Synthetic Strategy | Significance |
| α-Amino Acids | Nucleophilic ring-opening at the C3 position. clockss.orgrsc.org | Fundamental components of peptides and proteins. |
| β-Amino Acids | Nucleophilic ring-opening at the C2 position. scispace.com | Important motifs in pharmaceuticals and peptidomimetics. |
| Alkaloids | Multi-step synthesis involving ring-opening and functional group transformations. nih.gov | A diverse class of naturally occurring compounds with significant biological activity. |
| Amino Alcohols | Reductive ring-opening. scispace.comnih.gov | Versatile intermediates in organic synthesis and components of chiral ligands. |
| Imidazolidines | Copper-catalyzed reaction with imines. nih.gov | Five-membered heterocyclic compounds with applications in medicinal chemistry. |
| Pyrrolidines & Piperidines | Intramolecular cyclization following ring-opening. frontiersin.org | Common structural motifs in a vast number of natural products and pharmaceuticals. |
Overview of Synthetic Utility and Reactivity Profile
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy transfers the inherent chirality of the starting material to the target molecule, providing an efficient route to optically active products.
Derivation from L-Serine
L-serine, a naturally occurring amino acid, serves as a prominent chiral precursor for the synthesis of this compound. The transformation typically involves a series of steps to convert the amino and hydroxyl groups of L-serine into the aziridine ring. One common approach is the conversion of L-serine into a β-lactone, which then undergoes ring-opening and subsequent cyclization to form the aziridine.
A key challenge in this approach is the potential for racemization at the stereocenter. However, careful selection of reaction conditions and protecting groups can minimize this issue. For instance, the N-trityl and N-tosyl derivatives of this compound have been synthesized from L-serine, demonstrating the utility of this amino acid as a chiral building block. psu.edu
Utilization of Alanine-Derived Precursors
Alanine (B10760859) and its derivatives also serve as valuable starting materials in chiral pool approaches to aziridine-2-carboxylates. Similar to the L-serine route, the synthesis involves the transformation of the functional groups of alanine into the aziridine ring. For example, N,N-substituted alaninol can be converted to optically active secondary β-halo amines, which then undergo intramolecular cyclization to form aziridinium (B1262131) ions. rsc.org These intermediates can be subsequently converted to the desired aziridine-2-carboxylates. The regioselectivity of the ring-opening of these aziridinium ions is a critical factor in determining the final product distribution. rsc.org
Asymmetric Synthesis Strategies
Asymmetric synthesis strategies aim to create the chiral aziridine ring from achiral or racemic starting materials through the use of chiral catalysts, reagents, or auxiliaries. These methods offer greater flexibility in substrate scope compared to chiral pool approaches.
Aza-Darzens Reactions
The aza-Darzens reaction is a powerful tool for the asymmetric synthesis of aziridines. acs.orgrsc.org This reaction involves the condensation of an imine with an enolate, typically a haloester enolate, to form an aziridine. The stereochemical outcome of the reaction can be controlled by using a chiral auxiliary on the imine or the enolate.
In the context of this compound synthesis, an enantiopure sulfinimine (N-sulfinyl imine) can be reacted with a lithium α-bromoenolate to afford N-sulfinylaziridine-2-carboxylate esters with high diastereoselectivity. acs.orgdrexel.edu The N-sulfinyl group acts as a potent chiral director and can be readily removed or transformed after the aziridination step. acs.org This method allows for the synthesis of a diverse range of substituted aziridine-2-carboxylates in good yields. acs.orgresearchgate.net
| Reactant 1 | Reactant 2 | Product | Diastereomeric Excess (d.e.) | Yield |
| (S)-(+)-N-(benzylidene)-p-toluenesulfinamide | Lithium enolate of methyl bromoacetate | Methyl (2R,3S)-N-(p-toluenesulfinyl)-3-phenylaziridine-2-carboxylate | >98% | 75% |
| (S)-(+)-N-(isobutylidene)-p-toluenesulfinamide | Lithium enolate of methyl bromoacetate | Methyl (2R,3S)-N-(p-toluenesulfinyl)-3-isobutylaziridine-2-carboxylate | 95% | 80% |
| (S)-(+)-N-(cyclohexylmethylidene)-p-toluenesulfinamide | Lithium enolate of methyl bromoacetate | Methyl (2R,3S)-N-(p-toluenesulfinyl)-3-cyclohexylaziridine-2-carboxylate | >98% | 78% |
| Table 1: Examples of Asymmetric Aza-Darzens Reactions for Aziridine-2-carboxylate (B8329488) Synthesis. acs.org |
Gabriel-Cromwell Reactions
The Gabriel-Cromwell reaction provides another effective route to aziridines. researchgate.nettandfonline.comtandfonline.com This reaction involves the reaction of an α,β-dihaloketone or ester with a primary amine. The stereochemistry can be controlled by using a chiral amine or by employing a chiral auxiliary.
For the synthesis of aziridine-2-carboxylates, alkyl α,β-dibromopropionates can be reacted with chiral benzylamines to produce alkyl 1-alkylaziridine-2-carboxylates asymmetrically. rsc.org The reaction proceeds through a double nucleophilic substitution, with the amine first displacing one bromine atom and then the resulting amino group displacing the second bromine in an intramolecular fashion to form the aziridine ring. The stereoselectivity of this process is influenced by the chirality of the amine. This method has been successfully applied to the synthesis of ferrocenyl-substituted aziridines in high yields. researchgate.nettandfonline.comtandfonline.com
| α,β-Dihalopropionate | Chiral Amine | Product | Optical Purity | Yield |
| Methyl α,β-dibromopropionate | (R)-(+)-α-Methylbenzylamine | Methyl (2S)-1-((R)-α-methylbenzyl)aziridine-2-carboxylate | High | Good |
| Ethyl α,β-dibromopropionate | (S)-(-)-α-Methylbenzylamine | Ethyl (2R)-1-((S)-α-methylbenzyl)aziridine-2-carboxylate | High | Good |
| Table 2: Asymmetric Gabriel-Cromwell Reaction for Aziridine-2-carboxylate Synthesis. rsc.org |
Intramolecular Nucleophilic Displacement Reactions from Amino Alcohols
The cyclization of 1,2-amino alcohols is a conceptually straightforward and widely used method for synthesizing aziridines. researchgate.netclockss.org This strategy relies on converting the hydroxyl group of the amino alcohol into a good leaving group, followed by intramolecular nucleophilic attack by the nitrogen atom to close the three-membered ring. clockss.org The reaction is generally stereospecific, proceeding with inversion of configuration at the carbon bearing the leaving group.
For the stereocontrolled synthesis of this compound, a chiral amino alcohol precursor is required. The stereochemistry of the starting amino alcohol dictates the stereochemistry of the resulting aziridine. The efficiency of the cyclization depends on the nature of the leaving group and the reaction conditions. The classic Wenker synthesis, which involves the formation of a sulfate (B86663) ester followed by base-mediated cyclization, has been modified to employ milder conditions, expanding its applicability to a wider range of substituted amino alcohols. researchgate.net The rearrangement of β-amino alcohols via aziridinium intermediates is also a related and well-studied process. capes.gov.brrsc.org
| Amino Alcohol Precursor | Activating Agent | Leaving Group | Product | Stereochemistry |
| (2S,3R)-3-Amino-2-hydroxy ester | Mesyl Chloride | Mesylate | This compound | Inversion at C2 |
| (2S,3R)-3-Amino-2-hydroxy ester | Tosyl Chloride | Tosylate | This compound | Inversion at C2 |
| (2S,3R)-3-Amino-2-hydroxy ester | Chlorosulfonic Acid | Sulfate | This compound | Inversion at C2 |
| Table 3: Intramolecular Nucleophilic Displacement for Aziridine Synthesis. researchgate.netclockss.org |
Electroreductive Cross-Coupling Methods with Imines
Electroreductive cross-coupling represents a modern and sustainable approach in organic synthesis, utilizing electrons as traceless reducing agents to forge new chemical bonds under mild conditions. rsc.orgnih.gov This strategy has been applied to the functionalization of aziridines and the synthesis of related amino compounds.
A notable application involves the nickela-electrocatalyzed cross-electrophile coupling of aryl aziridines with aryl bromides, which provides access to synthetically useful β-arylethylamines. nih.govresearchgate.net Mechanistic investigations reveal that the reaction proceeds through an electro-induced ring-opening of the aziridine, generating a benzyl (B1604629) radical intermediate as the key reactive species. nih.govresearchgate.net This strategy has also been extended to the coupling of aziridines with CO2 to produce valuable β-amino acids. researchgate.net
While the direct electroreductive cross-coupling of aziridines with imines is a developing area, the feasibility of such a transformation is supported by related research. An electrochemical protocol for the reductive coupling between aldehydes and imines has been successfully established, yielding β-amino alcohols. rsc.org This process is believed to occur via the cathodic generation of dianions from the imines, which then act as nucleophiles in a subsequent coupling step. rsc.org The proven reactivity of both aziridines (forming radical intermediates) and imines (forming nucleophilic dianions) under electroreductive conditions suggests a viable pathway for their cross-coupling. rsc.orgresearchgate.net
| Coupling Partners | Reaction Type | Product | Key Intermediate | Reference |
|---|---|---|---|---|
| Aryl Aziridine + Aryl Bromide | Nickela-Electrocatalyzed Cross-Electrophile Coupling | β-Arylethylamine | Benzyl Radical (from Aziridine) | researchgate.net, nih.gov |
| Aryl Aziridine + CO₂ | Electroreductive Carboxylation | β-Amino Acid | Benzyl Radical (from Aziridine) | researchgate.net |
| Aldehyde + Imine | Electroreductive Cross-Coupling | β-Amino Alcohol | Dianion (from Imine) | rsc.org |
Preparation of N-Activated and Non-Activated Aziridine Systems
The reactivity of the aziridine ring is heavily influenced by the substituent on the nitrogen atom. Synthetic strategies are often categorized based on whether the target is an N-activated or a non-activated aziridine. nih.govclockss.org
N-Activated Aziridines possess an electron-withdrawing group (EWG) on the nitrogen, such as a sulfonyl (e.g., tosyl, Ts; nosyl, Ns) or carbamate (B1207046) (e.g., benzyloxycarbonyl, Cbz) group. researchgate.netclockss.org This activation enhances the electrophilicity of the ring carbons, making the aziridine more susceptible to nucleophilic ring-opening. clockss.org A common synthetic route to N-activated systems is the intramolecular cyclization of precursor haloamines. For instance, N-Ts-3-arylaziridine-2-carboxylates can be synthesized in good to excellent yields (83-97%) by treating alkyl cinnamate-derived haloamines with potassium carbonate in acetonitrile. clockss.org Commercially available reagents like methyl (S)-N-Cbz-aziridine-2-carboxylate serve as examples of this class and are used as electrophilic aziridination agents. sigmaaldrich.com
Non-Activated Aziridines feature an N-H bond or an electron-donating group, such as an alkyl group, on the ring nitrogen. nih.govresearchgate.net These compounds are generally less reactive towards nucleophiles than their activated counterparts. clockss.org A significant achievement in this area is the synthesis of enantiopure (2R)- and (2S)-aziridine-2-carboxylates bearing an electron-donating α-methylbenzyl group on the nitrogen. nih.govjove.com These non-activated aziridines are stable and serve as crucial starting materials for the asymmetric synthesis of various biologically important molecules. nih.govjove.com Other methods include the direct metal-free N-H and N-Me aziridination of olefins using specific O-tosylhydroxylamine reagents. organic-chemistry.org
| System Type | Nitrogen Substituent (Examples) | Key Characteristics | Typical Synthetic Method | Reference |
|---|---|---|---|---|
| N-Activated | -Ts, -Ns, -Cbz, -Boc | Enhanced electrophilicity; prone to ring-opening. | Cyclization of haloamines; nitrene transfer from activated sources. | sigmaaldrich.com, clockss.org, illinois.edu |
| Non-Activated | -H, -Me, -CH(Me)Ph | Higher stability; requires harsher conditions for ring-opening. | Synthesis from α-amino alcohols; direct aziridination with specific reagents. | nih.gov, organic-chemistry.org, jove.com |
Diastereoselective Synthesis and Separation Techniques
Controlling the relative stereochemistry of substituents on the aziridine ring is a central challenge in their synthesis. Several diastereoselective methods have been developed to address this.
One prominent strategy involves the reaction of imines with a carbene or carbene equivalent. The use of Lewis acids like montmorillonite (B579905) K-10 or BF3·OEt2 can effectively catalyze the reaction between imines and ethyl diazoacetate, leading to the formation of aziridines with high diastereoselectivity. thieme-connect.com The choice of catalyst and reaction conditions can influence the cis/trans selectivity of the product.
Another powerful technique is the use of diaziridines for nitrogen transfer to α,β-unsaturated amides. This method allows for reagent-controlled synthesis, where the choice of a specific aldehyde-derived diaziridine can selectively yield either the cis- or trans-aziridine from a single alkene isomer in good to excellent yields. illinois.edu Furthermore, the catalytic and asymmetric imino Corey-Chaykovsky reaction, which involves the reaction of an imine with a sulfonium (B1226848) ylide, has been shown to produce diaryl aziridines with excellent enantioselectivity (95–98% ee) and diastereoselectivity. rsc.org
In cases where a synthesis yields a mixture of diastereomers, chromatographic separation is a crucial and effective purification technique. nih.gov For example, the Gabriel-Cromwell reaction to form N-(1-phenylethyl)aziridine-2-carboxylate esters produces a mixture of diastereoisomers, such as (2R,1'R)- and (2S,1'R)-5. These mixtures can be efficiently separated using column chromatography to isolate the pure diastereomers for subsequent synthetic applications. nih.gov
| Method | Reactants | Catalyst/Reagent | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Carbene Addition to Imines | Imine + Ethyl Diazoacetate | Lewis Acids (e.g., Montmorillonite K-10, BF₃·OEt₂) | High diastereoselectivity (cis/trans mixture, often one major) | thieme-connect.com |
| Diaziridine-based Nitrogen Transfer | α,β-Unsaturated Amide + Diaziridine | Specific diaziridine reagent | Reagent-controlled selection of cis or trans isomer | illinois.edu |
| Imino Corey-Chaykovsky Reaction | Imine + Benzyl Bromide | Chiral Sulfide Organocatalyst + Base | High diastereo- and enantioselectivity | rsc.org |
| Chromatographic Separation | Mixture of diastereomeric aziridine esters | Silica Gel Chromatography | Isolation of pure diastereomers | nih.gov |
Advanced Reactivity and Mechanistic Studies of Methyl 2s Aziridine 2 Carboxylate
Nucleophilic Ring-Opening Reactions
The inherent ring strain (26-27 kcal/mol) of the aziridine (B145994) ring is the primary driving force for its ring-opening reactions with a wide array of nucleophiles. clockss.org These reactions are fundamental to the synthetic utility of aziridine-2-carboxylates, providing a reliable method for creating α- and β-amino acid derivatives. clockss.org The efficiency and predictability of these transformations are heavily dependent on the electronic nature of the substituent on the aziridine nitrogen. Aziridines bearing an electron-withdrawing group on the nitrogen atom, referred to as "activated" aziridines, are significantly more reactive towards nucleophiles than their non-activated counterparts. clockss.orgnih.gov
Regioselectivity and Stereospecificity
The nucleophilic ring-opening of methyl (2S)-aziridine-2-carboxylate can, in principle, occur at either C2 or C3, leading to two different regioisomers. The preferred site of attack is governed by a delicate interplay of steric and electronic effects, the nature of the attacking nucleophile, and the presence of activating groups or catalysts. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon center. mdpi.com
The identity of the nucleophile plays a pivotal role in directing the regioselectivity of the ring-opening reaction.
Amines and Azides: Heteroatom nucleophiles, such as amines and sodium azide (B81097) (NaN₃), generally attack the less substituted β-carbon (C3) of activated aziridine-2-carboxylates. clockss.org For instance, N-Ts- and N-Ns-3-(trifluoromethyl)aziridinecarboxylates react with amines and NaN₃ at the C3 position without the need for a Lewis acid catalyst. clockss.org
Fluoride (B91410): The ring-opening of activated methyl (2S)-aziridine-2-carboxylates with fluoride ions has been a subject of detailed investigation for applications in radiochemistry. nih.govnih.gov In the case of N-Boc and N-Cbz activated aziridine-2-carboxylates, nucleophilic attack by [¹⁸F]fluoride occurs exclusively at the C2 position (the α-carbon). nih.gov This regioselectivity is attributed to the strong electron-withdrawing character of the carboxylate group, which makes the α-carbon more electrophilic. nih.gov The small ionic radius of the fluoride ion is also thought to minimize steric hindrance, allowing for attack at the more substituted carbon. nih.gov
Water: The ring-opening of both activated and non-activated aziridines with water can be achieved, often promoted by acid. The stereochemistry is typically controlled by an anti-attack, but the regiochemistry is highly dependent on the specific reaction conditions and substrate structure. clockss.org
Carbon Nucleophiles: While heteroatom nucleophiles often show high regioselectivity for the β-carbon, carbon-based nucleophiles can exhibit less predictable behavior, sometimes leading to mixtures of regioisomers. clockss.org However, hydrolysis of the ester to the corresponding carboxylic acid has been shown to direct the attack of carbon nucleophiles to the β-carbon. clockss.org
| Nucleophile | Typical Site of Attack on Activated this compound | Controlling Factors | Reference |
|---|---|---|---|
| Amines, Azides | C3 (β-position) | Generally favored for heteroatom nucleophiles. | clockss.org |
| Fluoride ([¹⁸F]F⁻) | C2 (α-position) | Strong electron-withdrawing effect of the carboxylate group; small ionic radius of fluoride. | nih.gov |
| Water | Variable (C2 or C3) | Reaction conditions (e.g., acid catalysis), substrate structure. | clockss.org |
| Carbon Nucleophiles | Often non-regioselective, but can be directed to C3 | Ester hydrolysis to the carboxylic acid promotes C3 attack. | clockss.org |
The substituent on the aziridine nitrogen atom is a critical determinant of reactivity and regioselectivity. Electron-withdrawing "activating" groups enhance the electrophilicity of the ring carbons and stabilize the developing negative charge on the nitrogen in the transition state. clockss.org
N-Sulfonyl Groups (e.g., Ts, Ns): N-tosyl (Ts) and N-nosyl (Ns) groups are powerful activating groups. They facilitate ring-opening with a variety of nucleophiles. clockss.orgnih.gov For example, N-tosylaziridine-2-carboxylates react with organocuprates, showing a preference for attack at C3, although C2 attack can also occur. psu.edu The reaction of N-tosyl-protected aromatic aziridine 2-carboxamides with active manganese, however, leads to complex mixtures, indicating the nuanced role of the activating group in combination with other reagents. organic-chemistry.org
N-Carbamate Groups (e.g., Boc, Cbz): N-tert-butyloxycarbonyl (Boc) and N-benzyloxycarbonyl (Cbz) groups also activate the aziridine ring. nih.govnih.gov Studies with [¹⁸F]fluoride show that both N-Boc and N-Cbz activated methyl aziridine-2-carboxylates undergo highly regioselective ring-opening at the C2 position to yield α-[¹⁸F]fluoro-β-alanine derivatives. nih.gov
N-Aryl Groups (e.g., PMP): The N-(p-methoxyphenyl) (PMP) group has been shown to direct the regioselective ring-opening of aromatic aziridine 2-carboxamides. Treatment with active manganese promotes a clean transformation to 2-aminoamides, indicating a C3-N bond cleavage. This is in stark contrast to the corresponding N-tosyl derivatives. organic-chemistry.org
Substituents on the Aziridine Ring: Additional substituents on the carbon atoms of the aziridine ring also exert a strong influence. A π-acceptor substituent at C1 can dramatically lower the energy barrier for C-C bond cleavage, while having the opposite effect on C-N bond cleavage. nih.gov
| Activating Group | Effect on Reactivity | Observed Regioselectivity with Specific Nucleophiles | Reference |
|---|---|---|---|
| Tosyl (Ts) | Strong activation | Variable with organocuprates (C2/C3 mix); complex mixtures with active manganese. | psu.eduorganic-chemistry.org |
| Boc, Cbz | Good activation | Exclusive C2 attack with [¹⁸F]fluoride. | nih.govnih.gov |
| p-Methoxyphenyl (PMP) | Moderate activation | Total C3-N cleavage with active manganese in aromatic aziridine 2-carboxamides. | organic-chemistry.org |
For less reactive, non-activated aziridines (e.g., N-alkyl substituted), or even for some reactions of activated aziridines, an electrophilic catalyst is required to facilitate ring-opening. clockss.orgbioorg.org
Protonation: In the presence of a Brønsted acid, the aziridine nitrogen is protonated, forming a highly reactive aziridinium (B1262131) ion. bioorg.orgrsc.org This activation makes the ring significantly more susceptible to nucleophilic attack. The subsequent ring-opening is often controlled by the stability of the resulting carbocation-like transition state, favoring attack at the carbon that can better stabilize a positive charge. For this compound, protonation and subsequent attack can lead to different regiochemical outcomes depending on the specific conditions. mdpi.com
Lewis Acid Catalysis: Lewis acids coordinate to the aziridine nitrogen, similarly activating the ring towards nucleophilic attack. bioorg.orgbioorg.orgrsc.org This strategy has been employed to promote reactions with various nucleophiles. For example, the reaction of N-tosyl aziridine with organocuprates in the presence of BF₃·Et₂O showed altered reactivity and product distribution compared to the uncatalyzed reaction. psu.edu Lewis acids containing a halide, such as TMSCl, can serve a dual role by both activating the aziridine and providing a nucleophile (halide ion). bioorg.org The choice of Lewis acid can be crucial for achieving high regio- and stereospecificity in ring-opening and ring-expansion reactions of aziridine-2-carboxylates. bioorg.orgrsc.org Scandium triflate (Sc(OTf)₃) and boron trifluoride etherate (BF₃·Et₂O) have been used to activate aziridines towards cycloaddition reactions, proceeding through a 2-aminoallyl cation intermediate formed by C-C bond cleavage of the activated aziridinium ion. nih.gov
Mechanistic Pathways of Ring Opening
The ring-opening of this compound is generally understood to proceed through pathways that involve the breaking of one of the carbon-nitrogen bonds or a carbon-carbon bond of the three-membered ring.
In many cases, the nucleophilic ring-opening of aziridines is considered to occur via a concerted SN2-type mechanism. mdpi.com This pathway involves the nucleophile attacking a ring carbon atom and displacing the nitrogen atom in a single, concerted step, leading to inversion of the stereochemistry at the point of attack.
Recent studies, including ¹H-NMR spectral analysis of the reaction of a 2-ketoalkyl substituted aziridine with trifluoroacetic acid (TFA), have provided evidence for a concerted ring-opening process. frontiersin.org The initial formation of an N-aziridinium ion is observed, followed by the appearance of new signals corresponding to the ring-opened product, suggesting the process happens in a concerted manner after the initial activation. frontiersin.org Furthermore, computational studies using DFT have confirmed that the ring-opening of N-acyl aziridines via electron transfer can also proceed through a concerted process. mdpi.com The electrocyclic ring-opening of aziridines containing an electron-withdrawing group upon heating is another example of a concerted pericyclic reaction. youtube.com
Stepwise Mechanisms and Aziridinium Ion Intermediates
The reactivity of this compound is profoundly influenced by the high ring strain (26-27 kcal/mol) inherent in the three-membered aziridine heterocycle. clockss.org Ring-opening reactions, particularly with nucleophiles, are a cornerstone of its chemistry. These transformations often proceed through stepwise mechanisms involving the formation of an aziridinium ion intermediate.
The nitrogen atom of the aziridine can be activated by an electron-withdrawing group, which enhances its susceptibility to nucleophilic attack. clockss.org However, a more direct pathway to an aziridinium ion involves the alkylation of the aziridine nitrogen. For instance, the reaction of an enantiomerically pure 2-substituted N-(1-phenylethyl)aziridine with methyl trifluoromethanesulfonate (B1224126) generates a stable methylaziridinium ion. rsc.org This intermediate can then react with various external nucleophiles in a completely regio- and stereoselective manner. rsc.org
In one synthetic application, the reaction of a protected aziridine with methyl triflate afforded an aziridinium ion, which was subsequently reduced regioselectively to yield a precursor for (-)-ephedrine. nih.gov Similarly, methylation of a Boc-protected aziridine derivative, followed by the opening of the resulting aziridinium ion with cyanide, proceeded with high (97:3) regioselectivity. nih.gov The formation of these charged intermediates is a key mechanistic feature that dictates the regiochemical outcome of the ring-opening reaction, directing the nucleophile to attack one of the ring carbons.
The general mechanism can be summarized as follows:
Activation/Formation of Aziridinium Ion: The nitrogen atom is quaternized, typically by an alkylating agent (e.g., methyl triflate), forming a strained, electrophilic aziridinium ion.
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms of the aziridinium ring. The attack generally occurs at the less substituted carbon atom (C3), following an SN2-type pathway. nih.gov
Ring Opening: The nucleophilic attack leads to the cleavage of a C-N bond, relieving the ring strain and forming an acyclic amine derivative. rsc.org
Preferential C-N vs. C-C Bond Cleavage Pathways
While ring-opening of aziridines typically involves the cleavage of a carbon-nitrogen (C-N) bond via nucleophilic attack, alternative cleavage of the carbon-carbon (C-C) bond can occur, particularly under photochemical conditions. The preferential pathway is highly dependent on the substitution pattern of the aziridine ring and the reaction conditions.
Studies on the closely related methyl 2-chloro-3-methyl-2H-azirine-2-carboxylate (MCMAC) have provided significant insight into these competing pathways. conicet.gov.ar Upon broadband UV irradiation (λ > 235 nm), matrix-isolated MCMAC undergoes both C-C and C-N bond cleavages, with the C-N cleavage being the more efficient reaction channel. conicet.gov.ar This was a noteworthy observation, as photochemical C-N bond cleavage had not been previously seen in aliphatic 2H-azirines. conicet.gov.ar
The unusual preference for C-N cleavage in this system is attributed to the presence of two electron-withdrawing substituents on the same carbon atom (a methoxycarbonyl group and a chlorine atom). conicet.gov.ar These groups are believed to accelerate the intersystem crossing of the molecule to its triplet state, from which the C-N bond scission takes place. conicet.gov.ar Research on other 2H-azirines has shown that chemical substitution can finely tune the cleavage pathway. For example, substituting a naphthyl-2H-azirine with a nitro group led to the exclusive cleavage of the C-N bond, whereas other substituents resulted in C-C cleavage or a mixture of products. conicet.gov.ar
| Cleavage Pathway | Influencing Factors | Resulting Products (Primary) | Reference |
| C-N Cleavage | Photochemical excitation (UV); Presence of two electron-withdrawing groups (e.g., -CO2Me, -Cl) on C2; Specific aromatic substituents (e.g., -NO2). | Vinyl nitrene-like biradicals. | conicet.gov.ar |
| C-C Cleavage | Photochemical excitation (UV); Typical pathway for many 2H-azirines. | Ylide intermediates. | conicet.gov.ar |
Ring-Transformation and Ring-Expansion Reactions
The inherent strain of the aziridine ring in this compound and its derivatives makes it a versatile precursor for ring-transformation and ring-expansion reactions, leading to the formation of other heterocyclic systems. clockss.orgnih.gov
A prominent example of a ring-transformation reaction involves the conversion of an aziridine into an oxazolidinone. In the synthesis of L-homophenylalaninol, the aziridine ring of an N-protected aziridine-2-methanol derivative was opened in the presence of phosgene. nih.gov This process resulted in the formation of a 4-(chloromethyl)oxazolidin-2-one, transforming the three-membered nitrogen heterocycle into a five-membered one containing both nitrogen and oxygen. nih.gov A similar strategy, using carbonyldiimidazole (CDI) and iodotrimethylsilane, converted an aziridine alcohol into a 4-(iodomethyl)oxazolidin-2-one (B13342720) via regioselective ring opening with iodide followed by cyclization. nih.gov
These transformations highlight a powerful synthetic strategy where the aziridine acts as a masked 1,2-amino alcohol. The reaction proceeds by an initial ring-opening at the less-substituted carbon, followed by intramolecular cyclization involving the nitrogen atom and an external carbonyl source to form the new, more stable five-membered ring.
| Starting Material | Reagents | Product | Transformation Type | Reference |
| Aziridine alcohol derivative | Phosgene | 4-(chloromethyl)oxazolidin-2-one | Ring Transformation (Aziridine → Oxazolidinone) | nih.gov |
| Aziridine alcohol derivative | Carbonyldiimidazole (CDI), Iodotrimethylsilane | 4-(iodomethyl)oxazolidin-2-one | Ring Transformation (Aziridine → Oxazolidinone) | nih.gov |
Functional Group Transformations of the Carboxylate Moiety
The methyl carboxylate group of this compound offers a reactive handle for a variety of functional group interconversions, which can be performed independently of or in concert with reactions involving the aziridine ring. chemrxiv.org These transformations are crucial for elaborating the molecular structure and synthesizing diverse chiral building blocks. chemrxiv.org
Common transformations of the ester group include reduction, hydrolysis, and amidation. For example, the ester can be selectively reduced to a primary alcohol. The reduction of an N-protected methyl aziridine-2-carboxylate (B8329488) with sodium borohydride (B1222165) in the presence of zinc chloride yields the corresponding aziridine-2-methanol. nih.gov This alcohol can then serve as a substrate for further reactions, such as the ring transformations discussed previously. nih.gov
Hydrolysis of the methyl ester to the corresponding carboxylic acid is another fundamental transformation. This is often achieved under acidic or basic conditions. researchgate.net The resulting aziridine-2-carboxylic acid can then be coupled with amines to form amides, a reaction that is central to the synthesis of aziridine-containing peptides. chemrxiv.org
| Transformation | Reagent(s) | Product Functional Group | Example Application | Reference |
| Reduction | NaBH4, ZnCl2 | Primary Alcohol (-CH2OH) | Synthesis of aziridine alcohols. | nih.gov |
| Hydrolysis | HCl (aq) or LiOH | Carboxylic Acid (-COOH) | Preparation of aziridine-2-carboxylic acids. | researchgate.net |
| Amidation | Amine, Coupling Agent | Amide (-CONHR) | Synthesis of aziridine peptides. | chemrxiv.org |
| Transesterification | Alcohol, Acid/Base Catalyst | Different Ester (-COOR') | Modification of ester group. | chemrxiv.org |
Cycloaddition Reactions
This compound itself is not a suitable dienophile for Aza Diels-Alder reactions. However, it can be converted into a highly reactive 2H-azirine-3-carboxylate, which serves as an excellent aza-dienophile. nih.gov This strategy provides a powerful route to complex bicyclic and tricyclic aziridines with high stereocontrol. nih.gov
The synthesis of the key 2H-azirine-3-carboxylate intermediate is achieved through the dehydrochlorination of a corresponding methyl 2-chloroaziridine-2-carboxylate precursor. nih.gov Once formed, these enantiopure 2-substituted 2H-azirine-3-carboxylates readily participate in Aza Diels-Alder reactions with a variety of dienes. nih.gov
The cycloaddition reactions are typically highly regio- and stereoselective. nih.gov The observed stereochemistry is consistent with an endo addition of the azirine dienophile to the diene. This methodology has been successfully applied to the synthesis of a range of enantiomerically pure bicyclic and tricyclic aziridine carboxylates in good yields. nih.gov Lewis acids have also been employed in related systems to promote Diels-Alder reactions with unsubstituted chiral aziridines, yielding bi- and tricyclic products with high selectivity. nih.gov
| Diene | Product Type | Selectivity | Reference |
| Cyclopentadiene | Bicyclic Aziridine | High regio- and stereoselectivity | nih.gov |
| Thebaine | Tricyclic Aziridine | High regio- and stereoselectivity | nih.gov |
| Furan | Bicyclic Aziridine | Good yield | nih.gov |
This approach, leveraging the conversion of a stable aziridine into a reactive 2H-azirine, unlocks access to complex molecular architectures that retain the valuable aziridine functional group within a fused ring system.
Enantioselective Synthesis of Amino Acid Derivatives
The chiral nature of this compound makes it an excellent starting material for the asymmetric synthesis of non-proteinogenic amino acids and their derivatives, which are crucial components of many biologically active compounds. The regioselective opening of the aziridine ring by various nucleophiles allows for the controlled introduction of substituents at either the α or β position to the carboxylate group.
The synthesis of β-amino esters can be effectively achieved through the reductive ring opening of N-substituted aziridine-2-carboxylates. A notable method involves the use of samarium diiodide (SmI₂), where the regioselectivity of the ring opening is highly dependent on the nature of the activating group on the aziridine nitrogen. The desired C-N bond cleavage at the C2 position, leading to the formation of β-amino esters, is favored for most aziridines bearing an N-activating group.
Research has shown that strongly activating groups, such as the p-toluenesulfonyl (Ts) and 2-(trimethylsilyl)ethylsulfonyl (SES) groups, lead to the exclusive formation of the C-N cleavage product. For instance, the reductive opening of N-tosylated and N-SES protected aziridines with SmI₂ proceeds with high selectivity to afford the corresponding β-amino esters in excellent yields. In contrast, aziridines with less activating or non-activating nitrogen substituents may result in competing C-C bond cleavage, yielding glycine derivatives.
Table 1: Reductive Ring Opening of N-Substituted Aziridine-2-carboxylates with Samarium Diiodide
| N-Protecting Group | Substituent at C3 | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ts | Phenyl | β-Amino ester | 95 | orgsyn.org |
| SES | Phenyl | β-Amino ester | 92 | orgsyn.org |
| Benzhydryl | Phenyl | Glycine derivative | Predominant | |
| H | Phenyl | Glycine derivative | Exclusive |
This compound also serves as a precursor for the synthesis of α,β-diamino acid derivatives. These valuable building blocks are components of numerous bioactive natural products and peptidomimetics. The synthetic strategy often involves the nucleophilic ring opening of the aziridine at the C3 position.
A highly diastereoselective approach to α,β-diamino acid precursors involves the Mannich-type reaction of glycine enolates with chiral α-chloro-N-sulfinylimines, which, after a series of transformations including a ring closure, can lead to β,γ-aziridino-α-amino esters. rsc.org Subsequent nucleophilic opening of the aziridine ring in these intermediates provides access to a variety of α,β-diamino acid derivatives. The stereochemical outcome of the ring-opening is typically controlled by an Sₙ2 mechanism, resulting in inversion of configuration at the center of attack.
Construction of Nitrogen-Containing Heterocyclic Scaffolds
The synthetic utility of this compound extends to the construction of more complex nitrogen-containing heterocyclic scaffolds. Through various ring-opening, cycloaddition, and rearrangement reactions, this versatile building block provides access to a range of saturated aza-heterocycles.
The inherent reactivity of the aziridine ring allows for its use as a linchpin in the synthesis of a variety of azacyclic and aza-heterocyclic molecules. For example, the ring expansion of appropriately substituted aziridines can lead to the formation of larger ring systems. The synthesis of substituted azepane-2-carboxylate derivatives, a seven-membered azacycle, has been achieved through a multi-step sequence starting from precursors that can be conceptually linked to aziridine chemistry, highlighting the role of strained rings in building more complex scaffolds. nih.govresearchgate.net Furthermore, the synthesis of indolizidine alkaloids, which feature a fused five- and six-membered ring system, can also be approached using strategies that employ aziridine-based synthons.
The synthesis of pyrrolidines and piperidines, five- and six-membered nitrogen heterocycles, respectively, can be accomplished through the ring-opening of aziridines followed by intramolecular cyclization.
One approach to substituted pyrrolidines involves the copper-catalyzed reaction of Grignard reagents with N-protected aziridine-2-carboxylates. This reaction proceeds via a regioselective nucleophilic attack at the C3 position of the aziridine, leading to a linear amino ester which can then be cyclized to form the pyrrolidine (B122466) ring.
The synthesis of piperidine (B6355638) derivatives can be achieved through various strategies originating from chiral aziridine-2-carboxylates. For instance, a D-glucose derived aziridine carboxylate has been utilized in the synthesis of polyhydroxylated piperidine alkaloids. ijettjournal.org This synthesis involves a regioselective aziridine ring-opening, followed by a series of transformations to construct the six-membered ring. Another method involves a multicomponent reaction (MCR) for the synthesis of 2-substituted piperidines, demonstrating the versatility of aziridine chemistry in constructing these important heterocyclic systems. rsc.orgmdpi.com Lewis acid mediated radical cyclizations of N-chloro-alkenylamines, which can be derived from aziridines, also provide a route to substituted piperidines.
Table 2: Synthesis of Pyrrolidines and Piperidines from Aziridine Precursors
| Target Heterocycle | Synthetic Strategy | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Substituted Pyrrolidine | Addition of Grignard reagent to N-tert-butanesulfinyl imine | R-MgBr | High | rsc.org |
| Polyhydroxylated Piperidine | From D-glucose derived aziridine carboxylate | Multi-step | - | ijettjournal.org |
| 2-Substituted Piperidine | Multicomponent Reaction (MCR) | EtMgCl, 1,3-diiodopropane | 42 | rsc.orgmdpi.com |
Azetidines, four-membered nitrogen-containing heterocycles, can be synthesized from aziridine-2-carboxylates through a ring expansion reaction. A key strategy involves the thermal isomerization of 2-(bromomethyl)aziridine-2-carboxylates. In this process, the aziridine, which is the kinetically favored product of the initial cyclization, undergoes a rearrangement upon heating to form the thermodynamically more stable azetidine (B1206935) ring. ru.nlnih.govresearchgate.net
This transformation provides a valuable route to 3-bromoazetidine-3-carboxylic acid derivatives, which are themselves versatile intermediates for further functionalization. The bromo-substituted carbon atom serves as a handle for introducing a variety of substituents via nucleophilic substitution reactions, allowing for the synthesis of a diverse library of azetidine-based compounds. ru.nlnih.gov
The Versatility of this compound in Complex Synthesis
This compound, a chiral aziridine derivative, stands as a cornerstone in modern organic synthesis. Its inherent ring strain and stereochemically defined centers make it a valuable precursor for a diverse array of complex molecules, particularly in the realms of medicinal chemistry and natural product synthesis. This article explores the application of this versatile building block in the construction of intricate molecular architectures, including bi- and tricyclic systems, fused heterocycles, and a range of biologically active compounds.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reactivity
Density Functional Theory (DFT) has been extensively applied to understand the reactivity of the aziridine (B145994) ring. For substituted aziridines, including those with carboxylate groups, DFT calculations help in analyzing the electronic structure and predicting sites of nucleophilic attack. The reactivity of the aziridine ring is significantly enhanced by the presence of an electron-withdrawing group (EWG) on the nitrogen atom, which stabilizes the forming negative charge on the nitrogen as it becomes a better leaving group during ring-opening. nih.gov
DFT studies, often at the B3LYP level of theory, are used to investigate the mechanisms of ring-opening reactions. nih.gov These studies analyze the frontier molecular orbitals (HOMO and LUMO) to explain the observed reactivity. For instance, the LUMO of an N-activated aziridine-2-carboxylate (B8329488) is typically centered on the two ring carbons, indicating their susceptibility to nucleophilic attack. The presence of the carboxylate group at C2 introduces electronic asymmetry, influencing the relative electrophilicity of the C2 and C3 positions. This electronic effect is often the dominant factor in determining the regioselectivity of ring-opening reactions. nih.gov
Quantum Mechanical Analysis of Reaction Mechanisms and Energetics
Quantum mechanical calculations provide a detailed picture of the potential energy surface for reactions involving methyl (2S)-aziridine-2-carboxylate. These analyses can distinguish between different possible mechanistic pathways, such as concerted and stepwise processes.
A theoretical study on the ring-opening of 2-methylaziridine (B133172) with methylamine, which serves as a model for aziridine-2-carboxylates, revealed two primary pathways for nucleophilic attack: a frontside attack (M1) and a backside attack (M2). nih.gov
Frontside Attack (M1): This pathway proceeds through a single transition state in a concerted mechanism. nih.gov
Backside Attack (M2): This pathway is a stepwise process analogous to an SN2 reaction. The initial nucleophilic attack leads to the formation of a zwitterionic intermediate, with the ring-opening being the rate-determining step. This is followed by a rotation and a proton transfer to yield the final product. nih.gov
Calculations of activation barriers for these pathways consistently show a preference for the backside attack (M2) at the C3 carbon. nih.gov The energetics of these reactions are crucial for understanding why one pathway is favored over another.
Table 1: Comparison of Theoretical Ring-Opening Mechanisms
| Mechanistic Pathway | Nature | Key Features | Favored Attack Site |
|---|---|---|---|
| Frontside Attack (M1) | Concerted | Single transition state | - |
| Backside Attack (M2) | Stepwise (SN2-like) | Rate-determining ring-opening; zwitterionic intermediate; proton transfer | C3 Carbon |
Data sourced from a DFT study on 2-methylaziridine, a model for aziridine-2-carboxylate systems. nih.gov
Prediction of Regioselectivity and Stereoselectivity in Ring-Opening Reactions
One of the most significant applications of computational chemistry in this field is the prediction of regio- and stereoselectivity. For aziridine-2-carboxylates, nucleophilic attack can occur at either the C2 (α-carbon) or C3 (β-carbon) position.
It is well-established that heteroatom nucleophiles typically attack the β-carbon (C3) of N-activated aziridine-2-carboxylates, leading to the formation of α-amino acid derivatives. clockss.org Computational studies confirm this preference. Theoretical investigations on activated aziridines show that the activation barriers favor a backside nucleophilic attack at the C3 carbon atom. nih.gov The regioselectivity is largely governed by electronic effects stemming from the carboxylic ester substituent, rather than steric hindrance. nih.gov
The stereochemistry of these reactions is also predictable. The backside attack mechanism (SN2-type) results in an inversion of configuration at the carbon center being attacked. nih.gov This stereospecificity is crucial for the synthesis of enantiomerically pure compounds from chiral aziridine precursors.
Table 2: Predicted Selectivity in Ring-Opening of N-Activated Aziridine-2-Carboxylates
| Factor | Prediction | Computational Rationale |
|---|---|---|
| Regioselectivity | Predominant attack at C3 | Lower activation barrier for attack at C3; electronic influence of the C2-carboxylate group. nih.govnih.gov |
| Stereoselectivity | Inversion of configuration | Favored backside (SN2-like) attack pathway. nih.gov |
Influence of Solvent Effects on Reaction Pathways
Solvent plays a critical role in the reaction pathways of aziridine ring-opening. Theoretical studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov These models simulate the solvent environment and its influence on the stability of reactants, intermediates, and transition states.
For the ring-opening of 2-methylaziridine, computations were performed in both methanol (B129727) and dimethylsulfoxide (DMSO). nih.gov The inclusion of solvent effects in the calculations is essential for obtaining results that accurately reflect experimental observations. Solvents can stabilize charged species, such as the zwitterionic intermediate formed during the stepwise M2 pathway, thereby lowering the activation energy for this route compared to the gas phase. nih.gov In some cases, changing the solvent can influence the stability of the product and may even affect the regioselectivity of the reaction. acs.org
Studies on Aziridine Ring Strain and its Impact on Electrophilicity
The high reactivity of aziridines is fundamentally due to their inherent ring strain, which is estimated to be around 26-27 kcal/mol. clockss.org This strain arises from the deviation of the bond angles from the ideal tetrahedral geometry. Computational studies can quantify this ring strain energy (RSE) and correlate it with the molecule's reactivity.
Theoretical examinations have shown a correlation between RSE and various calculated parameters, such as the relaxed force constants of the ring bonds and the electron density (ρ(r)) at the ring critical points, a concept derived from the Quantum Theory of Atoms in Molecules (QTAIM). rsc.org Higher ring strain leads to weaker C-N and C-C bonds, making the ring carbons more electrophilic and susceptible to nucleophilic attack.
The electrophilicity of the aziridine ring carbons is further enhanced by attaching an electron-withdrawing group to the nitrogen atom. nih.gov This activation makes the nitrogen a better leaving group, facilitating the ring-opening process. Computational models can precisely quantify how different substituents on the nitrogen or the ring itself modulate the ring strain and the electrophilicity of the carbon atoms, providing a predictive framework for designing reactive synthetic intermediates.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic and Green Synthetic Methodologies
The synthesis of enantiomerically pure aziridine-2-carboxylates, including the methyl (2S) ester, is a key focus of modern organic chemistry. chemrxiv.org Traditional methods often require multiple steps and may lack stereocontrol. clockss.org Consequently, researchers are actively developing more efficient and environmentally friendly catalytic approaches.
One promising area is the use of transition metal catalysis. For instance, copper-hydride catalyzed kinetic resolution of 2H-azirines has emerged as a method to produce N-H aziridine-2-carboxylates with high diastereo- and enantioselectivity. chemrxiv.org This method is significant as it provides access to N-unsubstituted aziridines, which are versatile synthetic intermediates. chemrxiv.org Another approach involves the catalytic asymmetric aziridination of imines using diazo compounds, a reaction extensively studied and optimized. nih.gov Rhodium-catalyzed ring-opening of aziridines with N-sulfonyl-1,2,3-triazoles has also been developed for the synthesis of dehydropiperazine derivatives. mdpi.com
Beyond metal catalysis, organocatalysis presents a green alternative. The use of chiral guanidinium (B1211019) salts derived from 1,2-diphenylethylenediamine has been shown to facilitate the asymmetric aziridination of aldehydes, yielding trans-N-Bn-3-aryl-aziridine-2-carboxylates with high enantiomeric excess. clockss.org
Furthermore, there is a growing interest in solvent-controlled regioselective reactions. A recent study demonstrated a method for the esterification of 2-methyleneaziridines with acrylic or propargylic acids that proceeds without any additives, offering a greener activation strategy. nih.gov The development of solid-phase peptide synthesis methodologies for incorporating aziridine-2-carboxylic acid into peptides is another significant advancement, enabling rapid generation of these modified peptides. nih.gov
Table 1: Comparison of Catalytic Methods for Aziridine-2-carboxylate (B8329488) Synthesis
| Catalytic System | Key Features | Advantages | Reference |
| Copper-Hydride | Kinetic resolution of 2H-azirines | High diastereo- and enantioselectivity for N-H aziridines | chemrxiv.org |
| Chiral Guanidinium Salt | Asymmetric aziridination of aldehydes | High enantiomeric excess, organocatalytic | clockss.org |
| Rhodium Catalysis | Ring-opening with N-sulfonyl-1,2,3-triazoles | Synthesis of dehydropiperazine derivatives | mdpi.com |
| Solvent-Controlled | Regioselective esterification | Additive-free, green activation | nih.gov |
Exploration of Undiscovered Reactivity Modes and Transformations
The high ring strain of the aziridine (B145994) ring in methyl (2S)-aziridine-2-carboxylate dictates its reactivity, primarily through nucleophilic ring-opening reactions. clockss.org Traditionally, these reactions have been exploited for the synthesis of α- and β-amino acids. mdpi.com However, current research is focused on uncovering novel reactivity patterns and transformations.
One area of exploration is the generation and reaction of transient N-aziridinyl radicals. acs.org These reactive intermediates can be generated through the reductive activation of N-pyridinium aziridines and can participate in reactions such as 1,2-hydroxyaziridination of styrenyl olefins in the presence of oxygen. acs.org This opens up new avenues for aziridine group transfer reactions. acs.org
The transformation of aziridines into other heterocyclic systems is another active field of research. For example, acid-catalyzed or fluoride-promoted ring-opening of 3-(2-acylaminophenyl)aziridine-2-carboxylates can generate aza-ortho-xylylenes, which can then undergo intramolecular hetero-Diels-Alder reactions to form complex pentacyclic systems. clockss.org Additionally, the transformation of 4-isoxazolines into 3-arylated aziridines has been reported as an interesting method for obtaining these target molecules. nih.gov
Furthermore, the regioselectivity of ring-opening reactions continues to be a subject of investigation. While heteroatom nucleophiles typically attack the C3 position of N-activated aziridine-2-carboxylates, the use of aziridine-γ-lactones has been shown to allow for regioselective attack at the C2 position with soft nucleophiles, providing access to substituted β-amino acid precursors. mdpi.com The development of new aziridinating agents, such as Ses-iminoiodinane, also expands the scope of possible transformations. mdpi.com
Expansion of Applications in Drug Discovery and Development
This compound and its derivatives are recognized as valuable synthetic intermediates for the preparation of pharmaceuticals. medchemexpress.com Their ability to serve as precursors to a wide range of chiral molecules, including non-natural amino acids and complex heterocyclic scaffolds, makes them highly attractive in drug discovery. chemrxiv.orgmdpi.com
A significant application lies in the synthesis of enzyme inhibitors. For instance, cis-configured aziridine-2-carboxylates have been investigated as inhibitors of aspartic acid proteases. chemrxiv.orgnih.gov The development of multi-target directed ligands (MTDLs) for complex diseases like Alzheimer's is another promising area. nih.gov The core aziridine structure can be incorporated into larger molecules designed to interact with multiple biological targets.
The unique electrophilic nature of the aziridine ring also allows for its use in site-selective peptide modification. nih.gov Peptides containing aziridine-2-carboxylic acid can be conjugated with various thiol nucleophiles, including carbohydrates and biochemical tags, both in solution and on solid support. nih.gov This strategy has been used in combination with native chemical ligation to create complex thioglycoconjugates. nih.gov
Furthermore, aziridine-2-carboxylates are being explored for the synthesis of β-amino acid derivatives, which are important motifs in many biologically active compounds. mdpi.com For example, nickel-catalyzed reductive carboxylation of aziridines has been developed as a method to produce valuable β-amino acid building blocks. mdpi.com
Advanced Computational Modeling for Rational Design and Prediction of Novel Aziridine Derivatives
Computational modeling has become an indispensable tool in modern chemical research, and its application to aziridine chemistry is rapidly growing. nih.govresearchgate.net Advanced computational methods are being employed for the rational design and prediction of novel aziridine derivatives with desired properties.
Density Functional Theory (DFT) calculations are used to study reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving aziridines. For example, DFT has been used to understand the mechanism of palladium-catalyzed ring-opening cross-coupling of aziridine-2-carboxylates, helping to explain the observed selectivity. mdpi.com Computational studies have also been used to investigate the ring-expansion pathways of bicyclic aziridinium (B1262131) ions. researchgate.net
Molecular docking simulations are another powerful tool, particularly in drug discovery. researchgate.net These simulations can predict the binding modes of aziridine-containing ligands to their biological targets, such as enzymes. researchgate.net This information is crucial for the rational design of more potent and selective inhibitors. For example, docking studies have been used to understand the inhibitory effect of dihydropyridine[2,3-d]pyrimidines on polyphenol oxidase. researchgate.net
In addition to predicting reactivity and biological activity, computational methods can also be used to predict the physicochemical properties of novel aziridine derivatives, such as their ability to cross the blood-brain barrier, which is a critical parameter for drugs targeting the central nervous system. nih.gov The integration of computational modeling with synthetic chemistry allows for a more efficient and targeted approach to the development of new aziridine-based molecules with tailored functionalities. nih.govresearchgate.net
Q & A
Basic: What are the common synthetic routes for methyl (2S)-aziridine-2-carboxylate, and how is stereochemical control achieved?
This compound is typically synthesized via stereoselective methods such as the ring-opening of aziridine precursors or enzymatic resolution. For example, asymmetric hydrogenation of α,β-unsaturated esters using chiral catalysts (e.g., Ru-BINAP complexes) can yield the desired (2S)-configuration . Alternatively, diastereomeric salts formed during crystallization with chiral acids (e.g., tartaric acid derivatives) enable enantiomeric separation. Key steps include monitoring optical rotation and chiral HPLC to confirm enantiomeric excess ≥98% .
Advanced: How do computational studies inform the regioselectivity of ring-opening reactions in this compound?
Density functional theory (DFT) calculations reveal that the ring-opening of this compound under nucleophilic conditions (e.g., thiols or amines) favors attack at the less hindered carbon due to lower activation energy (ΔG‡ ≈ 15–20 kcal/mol). Steric effects from the methyl ester group and nitrogen lone-pair orientation dictate selectivity. For electrophilic conditions (e.g., acids), protonation at nitrogen increases ring strain, accelerating cleavage. Experimental validation via kinetic studies (e.g., Arrhenius plots) aligns with computational predictions .
Basic: What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : H NMR (δ 1.5–2.0 ppm for aziridine protons; coupling constants ≈ 4–6 Hz confirm ring strain). C NMR distinguishes ester carbonyl (δ ~170 ppm) and aziridine carbons (δ ~30–40 ppm) .
- Chiral HPLC : Using columns like Chiralpak IA or IB with hexane/isopropanol eluents to verify enantiopurity .
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., N-C-C bond angle ~60°) .
Advanced: How does this compound serve as a precursor for bioactive heterocycles?
The compound’s strained ring enables diverse transformations:
- Cycloaddition : With nitrones or ketenes to form pyrrolidines or β-lactams, respectively. For example, [3+2] cycloaddition with nitrones yields isoxazolidines under microwave irradiation (60°C, 30 min, 85% yield) .
- Nucleophilic Ring-Opening : With Grignard reagents to generate β-amino alcohols, intermediates for kinase inhibitors. Optimized conditions use THF at −78°C to suppress side reactions .
- Reductive Functionalization : Hydrogenolysis over Pd/C produces methyl β-amino esters, key motifs in peptidomimetics .
Basic: What precautions are necessary for handling this compound?
Due to its reactivity and potential toxicity:
- Storage : Under inert atmosphere (argon) at −20°C to prevent ring-opening via moisture or CO .
- Personal Protective Equipment (PPE) : Glove boxes for air-sensitive reactions; nitrile gloves and fume hoods for routine handling .
- Waste Disposal : Neutralize with dilute HCl (1 M) before aqueous disposal to hydrolyze the aziridine ring .
Advanced: How do reaction conditions impact enantioselectivity in catalytic asymmetric synthesis?
Enantioselectivity in hydrogenation depends on:
- Catalyst Design : Ru-(S)-Segphos achieves >99% ee via π-π interactions between the ligand and substrate aryl groups .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity by 10–15% compared to THF .
- Temperature : Lower temperatures (−10°C to 0°C) reduce kinetic resolution of intermediates, maintaining ee ≥95% .
Basic: What are the stability challenges of this compound under varying pH conditions?
The compound is prone to hydrolysis:
- Acidic Conditions (pH <3) : Rapid ring-opening via protonation at nitrogen, forming β-amino esters (t ≈ 1 h at 25°C) .
- Basic Conditions (pH >10) : Ester saponification dominates, yielding aziridine-2-carboxylic acid (t ≈ 2 h at 25°C) .
- Neutral Aqueous Solutions : Limited stability (t ≈ 24 h); lyophilization is recommended for long-term storage .
Advanced: How do structural modifications of this compound enhance its utility in drug discovery?
Derivatization strategies include:
- N-Functionalization : Introducing aryl or alkyl groups via Buchwald-Hartwig coupling to modulate lipophilicity (LogP range: 1.5–3.5) .
- Ester Exchange : Replacing methyl with tert-butyl esters improves metabolic stability (e.g., t in plasma increased from 0.5 h to 4 h) .
- Hybrid Heterocycles : Fusion with pyrrolidine or indole scaffolds enhances binding to protease targets (e.g., IC <100 nM for MMP-9 inhibition) .
Basic: How is the purity of this compound assessed during synthesis?
Critical purity checks include:
- TLC : R = 0.4 (hexane:EtOAc 3:1) with ninhydrin staining for free amines.
- Elemental Analysis : C, H, N content within ±0.3% of theoretical values .
- Mass Spectrometry : ESI-MS [M+H] at m/z 130.1 confirms molecular ion integrity .
Advanced: What strategies resolve contradictions in reported synthetic yields of this compound?
Discrepancies in yields (40–85%) arise from:
- Catalyst Loading : Lower loadings (<1 mol%) of chiral catalysts reduce costs but increase reaction times (24–48 h vs. 6–12 h) .
- Oxygen Sensitivity : Strict anaerobic conditions improve yields by 20–30%; trace O promotes oxidative degradation .
- Scale-Up Effects : Microfluidic reactors enhance mixing efficiency, achieving 80% yield at 10 g scale vs. 50% in batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
